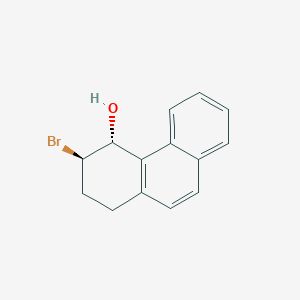
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol is a chiral organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydrophenanthrene backbone. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a suitable tetrahydrophenanthrene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination. Subsequent hydroxylation can be performed using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in anhydrous conditions with aprotic solvents, while reduction reactions often require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the bromine atom results in the formation of a hydrocarbon.
科学的研究の応用
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in targeting specific biological pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The compound may modulate signaling pathways by affecting the conformation and function of target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3S,4S)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol
- (3R,4R)-3-chloro-1,2,3,4-tetrahydrophenanthren-4-ol
- (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-one
Uniqueness
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The stereochemistry ensures selective interactions with chiral environments in biological systems, making it a valuable compound for research and development.
特性
CAS番号 |
56179-85-2 |
|---|---|
分子式 |
C14H13BrO |
分子量 |
277.16 g/mol |
IUPAC名 |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C14H13BrO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,14,16H,7-8H2/t12-,14+/m1/s1 |
InChIキー |
WXTKUXHMEVPXME-OCCSQVGLSA-N |
異性体SMILES |
C1CC2=C([C@H]([C@@H]1Br)O)C3=CC=CC=C3C=C2 |
正規SMILES |
C1CC2=C(C(C1Br)O)C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















